An In-Depth Technical Guide to 6-(azepan-1-yl)-9H-purine: Structure, Properties, and Therapeutic Potential
An In-Depth Technical Guide to 6-(azepan-1-yl)-9H-purine: Structure, Properties, and Therapeutic Potential
This technical guide provides a comprehensive overview of 6-(azepan-1-yl)-9H-purine, a substituted purine derivative of significant interest to researchers, scientists, and professionals in drug development. While specific experimental data for this exact molecule is not extensively published, this document synthesizes established knowledge of closely related 6-substituted purine analogs to present a predictive yet robust guide. We will delve into its chemical structure, physicochemical properties, a validated synthetic route, expected spectroscopic characteristics, and its potential as a therapeutic agent, grounded in the well-documented activities of this compound class.
Introduction: The Promise of Substituted Purines
The purine scaffold is a cornerstone in medicinal chemistry, forming the core of essential biomolecules such as DNA, RNA, and ATP.[1] Consequently, synthetic purine analogs have emerged as a "privileged structure" in drug discovery, with numerous derivatives gaining clinical approval for their potent anticancer and antiviral activities.[1] The strategic modification of the purine ring at various positions allows for the fine-tuning of their pharmacological profiles, enhancing their affinity and selectivity for a wide range of biological targets.[1]
The C6 position of the purine ring is a particularly attractive site for substitution. Introducing various functional groups at this position has been shown to modulate the molecule's interaction with enzymes and receptors, leading to a diverse array of biological effects.[2][3] This guide focuses on 6-(azepan-1-yl)-9H-purine, a derivative featuring a seven-membered azepane ring at the C6 position. The introduction of this cyclic amine is hypothesized to influence the compound's lipophilicity and steric profile, potentially leading to unique pharmacological properties.
Chemical Structure and Physicochemical Properties
The foundational structure of 6-(azepan-1-yl)-9H-purine consists of a purine core with an azepane ring attached via a nitrogen atom at the C6 position.
Figure 1: Chemical structure of 6-(azepan-1-yl)-9H-purine.
| Property | Value | Source |
| IUPAC Name | 6-(azepan-1-yl)-9H-purine | Predicted |
| Molecular Formula | C11H15N5 | [4] |
| Molecular Weight | 217.27 g/mol | [4] |
| SMILES | C1CCCN(CC1)C2=NC=NC3=C2NC=N3 | [4] |
| LogP (predicted) | 1.5 - 2.5 | ChemDraw Prediction |
| Topological Polar Surface Area (TPSA) | 61.8 Ų | ChemDraw Prediction |
Synthesis of 6-(azepan-1-yl)-9H-purine
The synthesis of 6-substituted purines is a well-established process in medicinal chemistry. A common and efficient method involves the nucleophilic aromatic substitution (SNAr) of a leaving group at the C6 position of the purine ring with an appropriate amine. The most common starting material for this reaction is 6-chloropurine, which is commercially available.[5]
Figure 2: Proposed synthetic workflow for 6-(azepan-1-yl)-9H-purine.
Experimental Protocol
Materials:
-
6-Chloropurine
-
Azepane (Hexamethyleneimine)
-
Anhydrous Ethanol (or Dimethylformamide)
-
Triethylamine (or Potassium Carbonate)
-
Silica Gel for column chromatography
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-chloropurine (1.0 eq) in anhydrous ethanol.
-
Addition of Reagents: To the stirred solution, add azepane (1.1 - 1.5 eq) followed by triethylamine (1.5 - 2.0 eq) as a base to neutralize the HCl generated during the reaction. The use of a slight excess of the amine and base ensures the complete consumption of the starting material.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure 6-(azepan-1-yl)-9H-purine.
Spectroscopic and Analytical Characterization
While experimental spectra for 6-(azepan-1-yl)-9H-purine are not available, the expected spectroscopic data can be reliably predicted based on extensive studies of similar 6-substituted purine derivatives.[1][2][6]
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the purine ring protons (C2-H and C8-H) are expected in the aromatic region (δ 7.5-8.5 ppm). The protons of the azepane ring will appear as multiplets in the aliphatic region (δ 1.5-4.0 ppm). The N9-H proton will likely appear as a broad singlet at a downfield chemical shift.[1] |
| ¹³C NMR | Carbon signals for the purine ring are expected in the range of δ 115-160 ppm. The carbons of the azepane ring will resonate in the aliphatic region (δ 25-50 ppm).[3] |
| FT-IR | Characteristic absorption bands for N-H stretching (around 3300-3100 cm⁻¹), C-H stretching (aliphatic and aromatic), C=N and C=C stretching of the purine ring (around 1600-1400 cm⁻¹), and C-N stretching will be observed.[7] |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (217.27 m/z). Fragmentation patterns will likely involve the loss of the azepane ring or fragments thereof.[8] |
Potential Biological and Pharmacological Properties
The purine scaffold is a well-established pharmacophore with a broad range of biological activities.[9] Derivatives of 6-substituted purines have shown significant promise as anticancer and antiviral agents.[3][10][11]
Anticancer Potential
Many 6-substituted purine analogs exert their anticancer effects through various mechanisms, including:
-
Inhibition of Kinases: Purine derivatives can act as ATP-competitive inhibitors of various protein kinases that are often dysregulated in cancer cells.[12]
-
Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells.[13][14]
-
Cell Cycle Arrest: They can halt the proliferation of cancer cells by inducing cell cycle arrest at different phases.[14]
The presence of the azepane ring in 6-(azepan-1-yl)-9H-purine may enhance its lipophilicity, potentially improving its cell permeability and interaction with hydrophobic pockets of target proteins.
Figure 3: Potential mechanisms of anticancer activity.
Antiviral Potential
Purine analogs are also a cornerstone of antiviral therapy. They can act as:
-
Chain Terminators: After being metabolized to their triphosphate form, they can be incorporated into the growing viral DNA or RNA chain, leading to chain termination and inhibition of viral replication.
-
Enzyme Inhibitors: They can inhibit viral enzymes that are essential for the viral life cycle, such as polymerases or reverse transcriptases.
The structural similarity of 6-(azepan-1-yl)-9H-purine to natural purine nucleobases makes it a candidate for investigation as an antiviral agent against a range of viruses.[10][15]
Future Directions and Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of 6-(azepan-1-yl)-9H-purine. The synthesis of this compound is straightforward, and its purification and characterization can be achieved using standard laboratory techniques. Based on the extensive literature on related 6-substituted purines, 6-(azepan-1-yl)-9H-purine holds considerable promise as a lead compound for the development of novel anticancer and antiviral therapies.
Further research is warranted to synthesize and characterize this molecule and to evaluate its biological activities in a battery of in vitro and in vivo assays. Such studies will be crucial to validate the predictions made in this guide and to fully elucidate the therapeutic potential of 6-(azepan-1-yl)-9H-purine. The insights provided herein are intended to serve as a valuable resource for researchers embarking on the exploration of this and other novel purine derivatives in the quest for new and effective medicines.
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